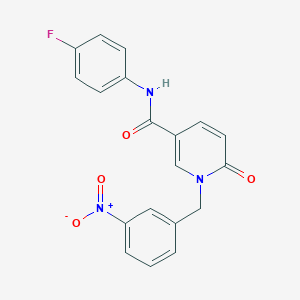

N-(4-fluorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Description

N-(4-fluorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a pyridine-based carboxamide derivative featuring a 3-nitrobenzyl group at the 1-position and a 4-fluorophenyl substituent on the carboxamide nitrogen. The 6-oxo-1,6-dihydropyridine core provides a planar, conjugated system, while the nitro and fluorine substituents introduce strong electron-withdrawing effects.

Properties

IUPAC Name |

N-(4-fluorophenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN3O4/c20-15-5-7-16(8-6-15)21-19(25)14-4-9-18(24)22(12-14)11-13-2-1-3-17(10-13)23(26)27/h1-10,12H,11H2,(H,21,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFQHOOYUGVKTGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions One common method includes the condensation of 4-fluoroaniline with 3-nitrobenzaldehyde to form an intermediate Schiff base, which is then cyclized with ethyl acetoacetate under basic conditions to yield the dihydropyridine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

Reduction: The dihydropyridine ring can be oxidized to a pyridine ring using oxidizing agents.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas and a palladium catalyst.

Reduction: Potassium permanganate or other strong oxidizing agents.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of an amine derivative.

Reduction: Conversion to a pyridine derivative.

Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

N-(4-fluorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential as a ligand in receptor binding studies.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 6-oxo-1,6-dihydropyridine/pyridazine carboxamides. Below is a detailed comparison with structurally analogous derivatives:

Table 1: Structural and Physicochemical Comparison

Key Findings :

Core Structure Differences: Pyridazine derivatives (e.g., compound 9 ) exhibit a six-membered ring with two adjacent nitrogen atoms, enhancing electron-deficient character compared to pyridine. This may influence binding to targets like the Trypanosoma cruzi proteasome . Pyridine-based compounds (e.g., target compound and ) offer greater synthetic flexibility due to commercial availability of precursors.

Substituent Effects :

- Benzyl Group :

- In contrast, trifluoromethyl () and chloro () substituents offer moderate electron withdrawal with increased lipophilicity.

- The benzyl group in compound 9 lacks electronegative substituents, possibly reducing target engagement compared to nitro derivatives.

- Phenyl Substituent :

- The 4-fluorophenyl group in the target compound balances hydrophobicity and electronic effects. Comparatively, 4-carbamoylphenyl () enhances hydrogen-bonding capacity, while 4-chlorophenyl () prioritizes steric bulk.

Synthesis Yields :

- Compound 9 achieved a 90% yield, attributed to optimized reaction conditions (e.g., saturated sodium bicarbonate workup). Pyridazine derivatives generally show higher yields than pyridine analogs, possibly due to reduced steric hindrance.

Physicochemical Properties: The trifluoromethyl group in increases molecular weight (415.37 Da) and lipophilicity (logP ≈ 3.2 estimated), whereas the nitro group in the target compound may reduce solubility due to polarity.

Research Implications

- Medicinal Chemistry : The 3-nitrobenzyl group in the target compound could enhance proteasome inhibition efficacy compared to benzyl or trifluoromethyl analogs, as nitro groups often improve binding to cysteine residues in catalytic sites .

- Synthetic Feasibility : Pyridine-based carboxamides (target compound, ) are synthetically accessible via coupling reactions (e.g., HATU-mediated amidation ), though yields vary with substituent electronic effects.

- Optimization Potential: Hybridizing features from (carbamoylphenyl for solubility) and the target compound (nitrobenzyl for potency) may yield derivatives with balanced pharmacokinetic profiles.

Biological Activity

N-(4-fluorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic compound that belongs to the dihydropyridine class of organic molecules, which are known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications in various fields, including oncology and antimicrobial research. This article reviews its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dihydropyridine core with a fluorophenyl and nitrobenzyl substituent. Its molecular formula is , and it has a molecular weight of 345.34 g/mol. The presence of the fluorine atom and nitro group contributes to its unique reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Studies have shown that similar compounds in the dihydropyridine class can inhibit tumor growth by targeting specific signaling pathways involved in cancer proliferation.

- Antimicrobial Properties : The compound has potential as an antimicrobial agent, with studies suggesting efficacy against various bacterial strains.

- Cardiovascular Effects : Dihydropyridines are commonly known as calcium channel blockers, indicating possible cardiovascular applications.

The mechanism of action for this compound is primarily linked to its ability to interact with specific molecular targets:

- Calcium Channel Modulation : Dihydropyridines typically act on L-type calcium channels, inhibiting calcium influx in cardiac and smooth muscle cells, leading to vasodilation and reduced blood pressure.

- Enzyme Inhibition : The nitro group may participate in redox reactions, influencing enzyme activity related to oxidative stress and inflammation.

Anticancer Studies

A study evaluated the anticancer potential of related dihydropyridine derivatives, revealing that certain modifications enhance their potency against cancer cell lines. For instance, compounds with a similar structure showed significant tumor stasis in xenograft models when administered orally .

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of this compound possess antimicrobial properties. For example, one study reported minimum inhibitory concentration (MIC) values indicating strong activity against Staphylococcus aureus and Escherichia coli strains. The compound displayed a synergistic effect when combined with conventional antibiotics like ciprofloxacin .

Data Table: Biological Activity Summary

| Activity Type | Effect | Reference |

|---|---|---|

| Anticancer | Tumor stasis in xenograft models | |

| Antimicrobial | Effective against S. aureus | |

| Cardiovascular | Potential calcium channel blocker | General knowledge |

Case Studies

- Tumor Inhibition : In a preclinical trial involving gastric carcinoma xenografts, a structurally similar compound demonstrated complete tumor stasis after treatment. This highlights the potential for this compound in cancer therapy .

- Antimicrobial Efficacy : A series of derivatives were tested against various pathogens, showing significant inhibition zones and low MIC values. The most active derivative exhibited an MIC of 0.22 μg/mL against resistant bacterial strains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-fluorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling 4-fluorophenylamine with activated pyridine intermediates. Key steps include:

- Nitrobenzyl Group Introduction : Use nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) to attach the 3-nitrobenzyl moiety to the pyridine core.

- Carboxamide Formation : Employ coupling reagents like EDCI/HOBt for amide bond formation between the pyridine-3-carboxylic acid derivative and 4-fluorophenylamine.

- Optimization : Control reaction temperature (60–80°C) and pH (neutral to mildly basic) to minimize side reactions like nitro group reduction .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or preparative HPLC for high-purity isolates (>95%) .

Q. What analytical techniques are recommended for structural characterization of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl proton splitting patterns and nitrobenzyl aromatic protons) .

- Mass Spectrometry (HRMS) : ESI-HRMS for exact mass verification (expected [M+H]⁺: ~422.12) .

- X-ray Crystallography : To resolve dihydropyridine ring conformation and intermolecular interactions in solid state .

- FT-IR : Identify carbonyl (C=O, ~1680 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) groups .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl or nitrobenzyl vs. trifluoromethylbenzyl) influence biological activity?

- Methodological Answer :

- Comparative SAR Studies : Synthesize analogs with varied substituents and test in standardized assays (e.g., kinase inhibition). For example:

- Fluorophenyl vs. Chlorophenyl : Fluorine’s electronegativity enhances binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites), while chlorine increases steric bulk, potentially reducing solubility .

- Nitrobenzyl vs. Trifluoromethylbenzyl : Nitro groups may act as electron-withdrawing groups, stabilizing charge-transfer interactions, whereas CF₃ improves metabolic stability but reduces reactivity in nucleophilic environments .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to targets like COX-2 or EGFR .

Q. How can researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values) for this compound?

- Methodological Answer :

- Assay Standardization : Use uniform protocols (e.g., CellTiter-Glo® for cytotoxicity) across labs to minimize variability .

- Meta-Analysis : Aggregate data from multiple studies, applying statistical tools (e.g., ANOVA) to identify outliers or confounding factors like solvent effects (DMSO vs. ethanol) .

- Proteomic Profiling : Use kinome-wide screens (e.g., KinomeScan) to confirm target selectivity and rule off-target effects .

Q. What strategies are effective for improving the bioavailability of this compound in preclinical models?

- Methodological Answer :

- Lipophilicity Optimization : Adjust logP via substituent modification (e.g., replace nitrobenzyl with pyridylmethyl to lower logP from ~3.5 to ~2.0) .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) to enhance aqueous solubility .

- In Vivo PK Studies : Monitor plasma half-life in rodent models using LC-MS/MS, focusing on hepatic clearance mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.